molecular formula C5H13Cl2NO B1384087 [2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride CAS No. 2060037-92-3

[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride

Cat. No. B1384087
M. Wt: 174.07 g/mol
InChI Key: XDGLQZXNDUTKRW-UHFFFAOYSA-N
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Description

“2-(2-Chloroethoxy)ethylamine hydrochloride” is a chemical compound with the CAS Number: 2060037-92-3 . It has a molecular weight of 174.07 and its IUPAC name is 2-(2-chloroethoxy)-N-methylethan-1-amine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 58-60 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Pharmaceutical Applications :

    • Karimi et al. (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine by reacting salicylaldehyde with tris(2-chloroethyl)amine hydrochloride. This compound was used as a multi-functional cross-linker for creating pH- and thermo-responsive chitosan hydrogels. These hydrogels showed potential for targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
  • Chemical Synthesis :

    • Yamakage et al. (1989) utilized the 1-(2-chloroethoxy)ethyl group for protecting the 2'-hydroxyl group in oligoribonucleotide synthesis, demonstrating its stability under specific acidic conditions (Yamakage et al., 1989).
  • Control of Genotoxins in Drug Synthesis :

    • Yang et al. (2009) explored controlling genotoxins such as ethyl chloride and methyl chloride formed during the preparation of amine hydrochloride salts, relevant to pharmaceutical manufacturing processes (Yang et al., 2009).
  • Material Science :

    • Terlingen et al. (1993) introduced amine groups on poly(ethylene) surfaces using decylamine hydrochloride and argon plasma treatment, a method significant for modifying material surfaces for various applications (Terlingen et al., 1993).

These studies exemplify the diverse applications of "2-(2-Chloroethoxy)ethylamine hydrochloride" in pharmaceuticals, chemical synthesis, controlling genotoxins, and material science, showcasing its versatility and importance in various scientific research fields.

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound is available for further safety and hazard details .

properties

IUPAC Name

2-(2-chloroethoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLQZXNDUTKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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